molecular formula C11H15ClFNO B2972928 (1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine;hydrochloride CAS No. 2490314-29-7

(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine;hydrochloride

Cat. No.: B2972928
CAS No.: 2490314-29-7
M. Wt: 231.7
InChI Key: CDZUHIDNWPXILV-XQKZEKTMSA-N
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Description

(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine hydrochloride is a chiral cyclopentane-based amine derivative with a 2-fluorophenoxy substituent. Its molecular formula is C₁₁H₁₄ClFNO (based on structural data from ), with a molecular weight of 238.27 g/mol. The compound features a cyclopentane ring with stereospecific substitution: the amine group is at position 1 (R-configuration), and the 2-fluorophenoxy group is at position 2 (S-configuration).

Properties

IUPAC Name

(1R,2S)-2-(2-fluorophenoxy)cyclopentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13;/h1-2,4,6,9,11H,3,5,7,13H2;1H/t9-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZUHIDNWPXILV-XQKZEKTMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)OC2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous fluorinated cyclopropanamine and cyclopentanamine hydrochlorides, focusing on molecular properties, substituent effects, and stability trends.

Table 1: Structural and Molecular Comparison

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
(1R,2S)-2-(2-Fluorophenoxy)cyclopentan-1-amine hydrochloride Cyclopentane C₁₁H₁₄ClFNO 238.27 2-fluorophenoxy, amine N/A
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine hydrochloride Cyclopropane C₉H₉ClFNHCl 222.09 3-chloro-4-fluorophenyl, amine TRC-C371240-250MG
(1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride Cyclopropane C₉H₉ClF₂N 187.64 3,4-difluorophenyl, amine 1156491-10-9
rac-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine hydrochloride Cyclopentane C₆H₁₁ClF₃N 195.63 trifluoromethyl, amine 1807901-43-4

Key Comparisons

Ring Size and Conformational Rigidity The target compound’s cyclopentane ring () provides greater conformational flexibility compared to cyclopropane derivatives (e.g., ), which are more rigid due to their strained three-membered rings. This flexibility may influence binding affinity in biological targets.

Substituent Effects The 2-fluorophenoxy group in the target compound introduces steric bulk and electronic effects distinct from halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ). The phenoxy group’s oxygen atom may enhance hydrogen-bonding capacity, whereas halogens (F, Cl) in other compounds contribute to lipophilicity and metabolic stability.

Stability in Biological Matrices

  • While direct stability data for the target compound are unavailable, studies on (1R,2S)-(−)-ephedrine hydrochloride (MPPH) () reveal that amine hydrochlorides degrade significantly in urine and plasma over time, especially in the presence of E. coli (e.g., 30–70% degradation after six months at -20°C).
  • Cyclopropane derivatives (e.g., ) are likely more stable than cyclopentane analogs due to reduced ring strain and slower enzymatic degradation.

Cyclopropanamine hydrochlorides () are more commonly synthesized, likely due to established protocols for sp³-hybridized carbon-nitrogen bond formation.

Research Implications and Gaps

Pharmacological Potential: The target compound’s fluorophenoxy group warrants exploration in serotonin or adrenergic receptor modulation, given structural similarities to known bioactive amines.

Stability Studies : Urgent need for stability assays in biological matrices (e.g., plasma, urine) to assess degradation kinetics, as seen in MPPH studies.

Stereochemical Impact : The (1R,2S) configuration may confer unique selectivity; enantiomeric comparisons are critical for drug development.

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